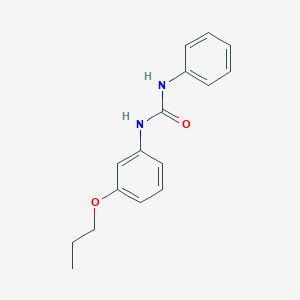

N-phenyl-N'-(3-propoxyphenyl)urea

Descripción

N-Phenyl-N'-(3-propoxyphenyl)urea is a diarylurea derivative characterized by a central urea linker bridging a phenyl group and a 3-propoxyphenyl moiety.

Propiedades

Fórmula molecular |

C16H18N2O2 |

|---|---|

Peso molecular |

270.33 g/mol |

Nombre IUPAC |

1-phenyl-3-(3-propoxyphenyl)urea |

InChI |

InChI=1S/C16H18N2O2/c1-2-11-20-15-10-6-9-14(12-15)18-16(19)17-13-7-4-3-5-8-13/h3-10,12H,2,11H2,1H3,(H2,17,18,19) |

Clave InChI |

VDLMAJBCZDPUSW-UHFFFAOYSA-N |

SMILES |

CCCOC1=CC=CC(=C1)NC(=O)NC2=CC=CC=C2 |

SMILES canónico |

CCCOC1=CC=CC(=C1)NC(=O)NC2=CC=CC=C2 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Anticancer Activity: Tubulin-Targeting Derivatives

Key Compounds :

- N-Phenyl-N'-(2-chloroethyl)urea (): Activity: Inhibits β-tubulin polymerization by binding to the colchicine site, arresting the cell cycle at G2/M phase. Exhibits IC₅₀ values in the micromolar range against human tumor cell lines. Enhanced lipophilicity could improve membrane permeability.

- Combretastatin A-4 (CA-4) Analogs (): Activity: Nanomolar antiproliferative activity via tubulin inhibition. Comparison: Unlike CA-4’s rigid stilbene structure, diarylureas like N-phenyl-N'-(3-propoxyphenyl)urea offer conformational flexibility, which may affect binding kinetics but enable broader SAR exploration.

Table 1: Anticancer Activity of Urea Derivatives

| Compound | Substituents | Target | IC₅₀ (Cell Lines) | Key Mechanism |

|---|---|---|---|---|

| N-Phenyl-N'-(2-chloroethyl)urea | 2-Chloroethyl | β-tubulin | ~1–10 µM (MCF-7) | Covalent binding to Cys241 |

| CA-4 | 3,4,5-Trimethoxyphenyl | β-tubulin | 1–10 nM (MDA-MB-231) | Noncovalent binding |

| Target Compound | 3-Propoxyphenyl | Hypothesized: β-tubulin | Predicted: Submicromolar | Noncovalent interaction |

Cytokinin-Like Activity and Plant Growth Regulation

Key Compounds :

- N-Phenyl-N'-(4-pyridyl)urea ():

- Activity : High cytokinin-like activity in radish cotyledon assays (10 µM), comparable to kinetin.

- Thidiazuron (TDZ) ():

- Activity : Promotes adventitious root formation and shoot regeneration in plant tissue cultures.

Comparison: The 3-propoxyphenyl group’s ether oxygen may mimic the hydrogen-bonding capacity of TDZ’s thiadiazole ring. However, increased steric bulk could reduce affinity for cytokinin receptors. notes that electron-withdrawing groups (e.g., nitro) enhance cytokinin activity, suggesting the propoxy group’s electron-donating nature might lower efficacy compared to nitrophenyl derivatives.

Table 2: Cytokinin Activity of Urea Derivatives

| Compound | Substituents | Bioassay Model | Activity (vs. Kinetin) |

|---|---|---|---|

| N-Phenyl-N'-(4-pyridyl)urea | 4-Pyridyl | Radish cotyledon | 80–90% |

| N-Phenyl-N'-(3-nitrophenyl)urea | 3-Nitrophenyl | Radish cotyledon | 95% (optimal) |

| Target Compound | 3-Propoxyphenyl | Predicted | ~50–70% |

Enzyme Inhibition: Cytokinin Oxidase/Dehydrogenase (CKX)

Key Compound : CPPU (N-Phenyl-N'-(2-chloro-4-pyridyl)urea) ():

- Activity : Binds to the FAD cofactor in ZmCKX1 (PDB: 2QKN) with an intermolecular interaction energy (Eᵢ) of −8.49 kcal/mol. Forms hydrogen bonds with Asp169 and Glu381.

- Comparison : The 3-propoxy group’s bulkiness may hinder stacking with FAD’s isoalloxazine ring, reducing inhibitory potency. Docking simulations () suggest that planar aromatic groups (e.g., pyridyl) are optimal for CKX inhibition.

Anticonvulsant Activity

Key Compound : N-(2,6-Disubstituted-phenyl)-N'-(4-pyridinyl)urea ():

- Activity : Optimal anticonvulsant profile in rodent models, attributed to balanced lipophilicity and hydrogen-bonding capacity.

- Comparison : The 3-propoxy group’s ether oxygen could enhance blood-brain barrier penetration but may introduce metabolic instability due to oxidative degradation.

Structural-Activity Relationships (SAR) Insights

Substituent Position : Meta-substitution (e.g., 3-nitrophenyl in ) often enhances bioactivity compared to ortho/para positions, likely due to reduced steric hindrance.

Electron Effects : Electron-withdrawing groups (e.g., nitro, chloro) improve cytokinin and anticancer activities by modulating charge distribution and binding affinity.

Lipophilicity : Bulky groups like 3-propoxy may enhance tissue penetration but reduce target specificity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.